

# Potential off-target effects of GLPG3970 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLPG3970  |           |
| Cat. No.:            | B10830895 | Get Quote |

# **Technical Support Center: GLPG3970**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **GLPG3970** in cellular assays.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GLPG3970?

**GLPG3970** is a first-in-class, potent, and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family.[1][2] The intended therapeutic approach is to modulate proinflammatory and immunoregulatory pathways, making it a candidate for treating autoimmune and inflammatory diseases.[1][3] Inhibition of SIK2/3 leads to a dual immunomodulatory effect: the suppression of pro-inflammatory cytokines like TNFα and the enhancement of anti-inflammatory cytokines such as IL-10.[1][4]

Q2: What are the known on-target and off-target activities of **GLPG3970** from kinase screening?

**GLPG3970** was developed to be a dual SIK2/SIK3 inhibitor with high selectivity against SIK1 to potentially avoid cardiovascular side effects associated with pan-SIK inhibition.[2][5] Its selectivity was assessed against a broad panel of 372 kinases.[2]

## Troubleshooting & Optimization





The primary off-target identified with an IC50 value below 1  $\mu$ M was Receptor-Interacting Protein Kinase 2 (RIPK2).[2] **GLPG3970** is approximately 10-fold more potent on SIK2 and 20-fold more potent on SIK3 than on RIPK2.[1][2] Since RIPK2 is also a target of interest for inflammatory diseases, this off-target activity was not considered detrimental to its development.[2]

Q3: My cellular assay is showing an unexpected phenotype after **GLPG3970** treatment. How can I troubleshoot this?

Unexpected results can arise from on-target, off-target, or experimental artifacts. Follow this quide to troubleshoot:

- Confirm On-Target Effect: First, verify that you are observing the expected on-target biological signature of SIK2/3 inhibition. This includes checking for a decrease in proinflammatory markers (e.g., TNFα, IL-12) and/or an increase in immunoregulatory markers (e.g., IL-10).[1]
- Consider the RIPK2 Off-Target: Evaluate if the unexpected phenotype could be explained by the known off-target inhibition of RIPK2. Review literature on RIPK2 signaling in your specific cell type or pathway of interest.
- Titrate the Compound: Perform a dose-response experiment. On-target effects should occur
  at concentrations consistent with the cellular IC50 values for SIK2 (254 nM) and SIK3 (79
  nM).[1] Effects observed only at much higher concentrations (>>1 μM) are more likely to be
  off-target.
- Use a Structurally Unrelated SIK2/3 Inhibitor: If available, use a different, structurally distinct SIK2/3 inhibitor as a control. If both compounds produce the same phenotype, it is more likely an on-target effect.
- Assess Cell Health: High concentrations of any small molecule can induce cellular stress or toxicity. Perform a cell viability assay (e.g., MTS or Annexin V staining) in parallel with your primary experiment to rule out cytotoxicity as the cause of the observed phenotype.

Q4: Did GLPG3970 show any potential for off-target based drug-drug interactions?



Yes, in vitro assays indicated that **GLPG3970** was a strong inhibitor of Breast Cancer Resistance Protein (BCRP), an important drug transporter.[6][7] This suggested a potential for drug-drug interactions (DDIs) with BCRP substrates. However, subsequent clinical DDI studies in healthy adults were conducted to assess this risk in vivo. The studies showed that **GLPG3970** had only a mild inhibitory effect on intestinal BCRP, which was not deemed clinically relevant.[6][7]

# **Quantitative Data Summary**

The following tables summarize the inhibitory activity of **GLPG3970** against its intended targets and known off-targets.

Table 1: On-Target Inhibitory Activity of GLPG3970

| Target | Assay Type          | IC50 (nM) | Source    |
|--------|---------------------|-----------|-----------|
| SIK1   | Biochemical         | 282.8     | [1][2][3] |
| SIK2   | Biochemical         | 7.8       | [1][2][3] |
| SIK3   | Biochemical         | 3.8       | [1][2][3] |
| SIK1   | Cellular (NanoBRET) | >17,500   | [1]       |
| SIK2   | Cellular (NanoBRET) | 254       | [1]       |
| SIK3   | Cellular (NanoBRET) | 79        | [1]       |

Table 2: Known Off-Target Inhibitory Activity of GLPG3970

| Off-Target | Assay Type  | IC50 (nM) | Source |
|------------|-------------|-----------|--------|
| RIPK2      | Biochemical | 78.4      | [2]    |
| ABL1       | Biochemical | 1,095     | [2]    |
| MKNK2      | Biochemical | 1,074     | [2]    |

# **Experimental Protocols**



Protocol 1: General Kinase Selectivity Profiling (Biochemical Assay)

This protocol outlines a general procedure for assessing the selectivity of a compound like **GLPG3970** against a large kinase panel.

- Compound Preparation: Prepare a stock solution of GLPG3970 in 100% DMSO. Create a series of dilutions to be used for the IC50 determination.
- Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction buffer containing the kinase, its specific peptide substrate, and ATP (typically at its Km concentration).
- Plate Preparation: Dispense the kinase reaction mixture into the wells of a multi-well assay plate (e.g., 384-well).
- Compound Addition: Add the diluted GLPG3970 or control (DMSO vehicle) to the wells.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Reaction Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (33P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This protocol describes the NanoBRET™ (Bioluminescence Resonance Energy Transfer) method used to quantify the binding of **GLPG3970** to SIK1, SIK2, and SIK3 in living cells.[1]

• Cell Preparation: Use HEK293 cells transiently expressing a fusion protein of the target kinase (SIK1, SIK2, or SIK3) and NanoLuc® luciferase.



- Plating: Seed the transfected cells into 96-well or 384-well white assay plates and incubate for 24 hours.
- Compound Treatment: Treat the cells with serial dilutions of GLPG3970 or DMSO vehicle control.
- Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is designed to bind to the ATP-binding pocket of the kinase, to all wells.
- Incubation: Incubate the plates at 37°C in a CO<sub>2</sub> incubator for approximately 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.
- Detection: Add the NanoBRET<sup>™</sup> substrate to the wells. Immediately measure both the donor emission (luciferase at 460 nm) and the acceptor emission (tracer at 610 nm) using a plate reader equipped for BRET measurements.
- Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Normalize the data to the DMSO controls. Plot the BRET ratio against the log of the GLPG3970 concentration and fit the curve to determine the cellular IC50 value.

### **Visualizations**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GLPG3970 | SIK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 5. GLPG3970 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. GLPG-3970 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. Effects of GLPG3970 on Sulfasalazine and Methotrexate Pharmacokinetics in Healthy Adults: Two Open-Label, Phase I, Drug-Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential off-target effects of GLPG3970 in cellular assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830895#potential-off-target-effects-of-glpg3970-in-cellular-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com